
1-Methyl-4-(3-phenylprop-1-ene-1-sulfinyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(3-phenylprop-1-ene-1-sulfinyl)benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a methyl group and a sulfinyl group attached to a phenylpropene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(3-phenylprop-1-ene-1-sulfinyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-methyl-4-bromobenzene and 3-phenylprop-1-ene-1-thiol.
Formation of Sulfinyl Group: The thiol group in 3-phenylprop-1-ene-1-thiol is oxidized to form the sulfinyl group using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reaction: The sulfinyl compound is then coupled with 1-methyl-4-bromobenzene through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(3-phenylprop-1-ene-1-sulfinyl)benzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
1-Methyl-4-(3-phenylprop-1-ene-1-sulfinyl)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(3-phenylprop-1-ene-1-sulfinyl)benzene involves its interaction with molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the benzene ring and phenylpropene chain can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
1-Methyl-4-(3-phenylprop-1-ene-1-sulfanyl)benzene: Similar structure but with a sulfanyl group instead of a sulfinyl group.
1-Methyl-4-(3-phenylprop-1-ene-1-sulfonyl)benzene: Contains a sulfonyl group instead of a sulfinyl group.
4-Methyl-1-(3-phenylprop-1-ene-1-sulfinyl)benzene: Similar structure but with the methyl group in a different position.
Uniqueness: 1-Methyl-4-(3-phenylprop-1-ene-1-sulfinyl)benzene is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfanyl and sulfonyl analogs. The position of the methyl group also influences its chemical properties and interactions.
Properties
CAS No. |
61187-67-5 |
|---|---|
Molecular Formula |
C16H16OS |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
1-methyl-4-(3-phenylprop-1-enylsulfinyl)benzene |
InChI |
InChI=1S/C16H16OS/c1-14-9-11-16(12-10-14)18(17)13-5-8-15-6-3-2-4-7-15/h2-7,9-13H,8H2,1H3 |
InChI Key |
PPVHSWUUDQVPON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C=CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


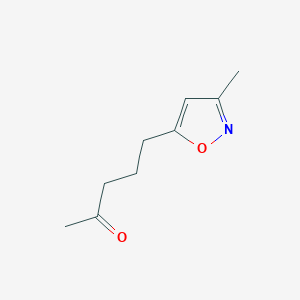
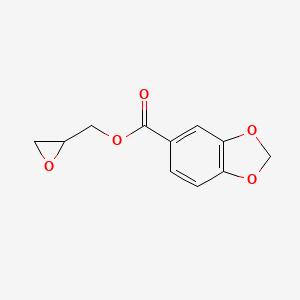
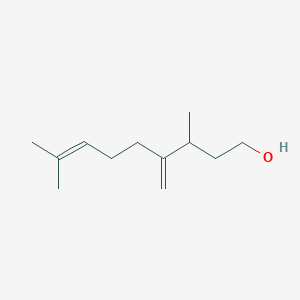
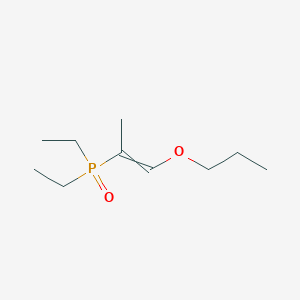
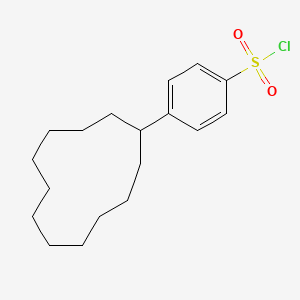
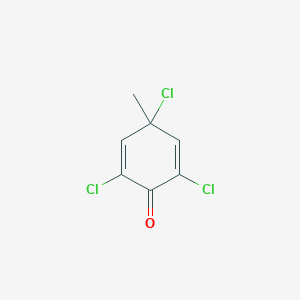

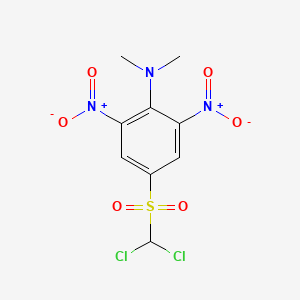
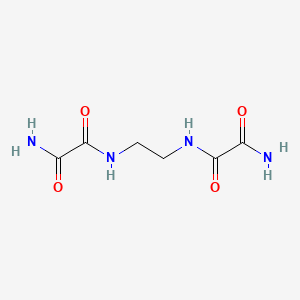

methanone](/img/structure/B14574684.png)
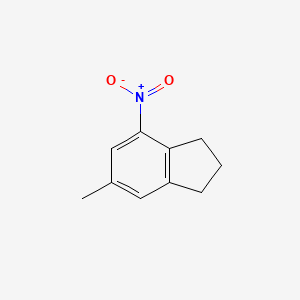
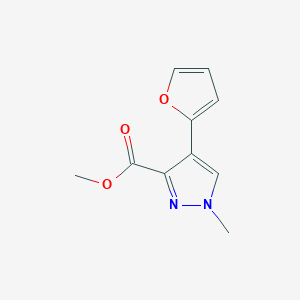
![2,6-Di-tert-butyl-4-{3-[(triphenylsilyl)oxy]propyl}phenol](/img/structure/B14574692.png)
